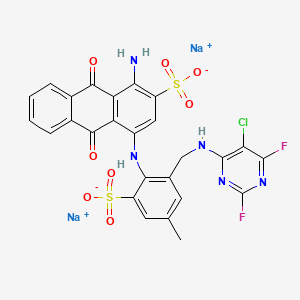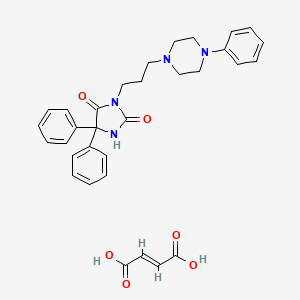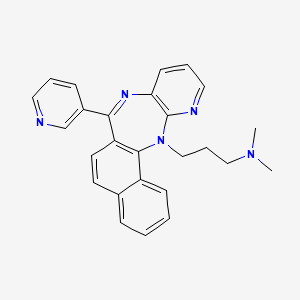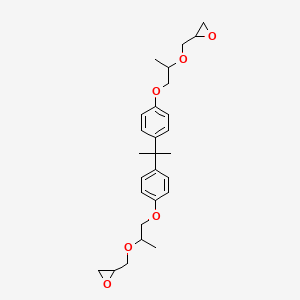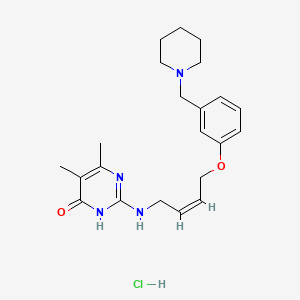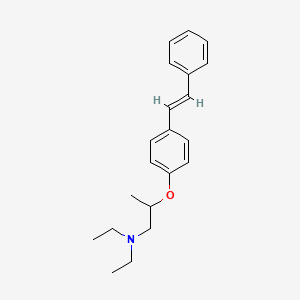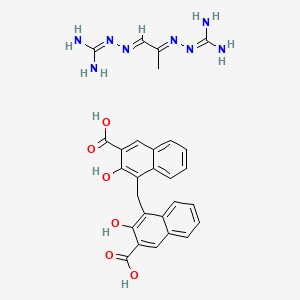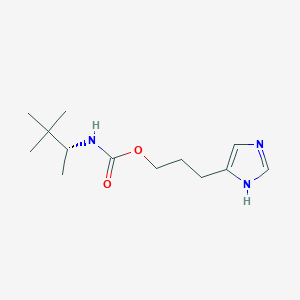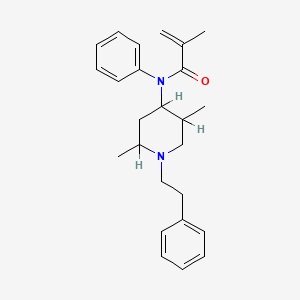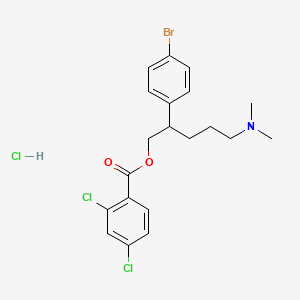
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-ethoxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to nitration to introduce the nitro group. The final step involves the alkylation of the benzimidazole with beta-methyl-1-propanoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-amino-1H-benzimidazole-1-propanoic acid.
Substitution: Halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
- 2-((4-Chlorophenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid
Uniqueness
2-((4-Ethoxyphenyl)methyl)-beta-methyl-5-nitro-1H-benzimidazole-1-propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
141246-00-6 |
|---|---|
Molecular Formula |
C20H21N3O5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C20H21N3O5/c1-3-28-16-7-4-14(5-8-16)11-19-21-17-12-15(23(26)27)6-9-18(17)22(19)13(2)10-20(24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,25) |
InChI Key |
ONDARZUHDLKPNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2C(C)CC(=O)O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



